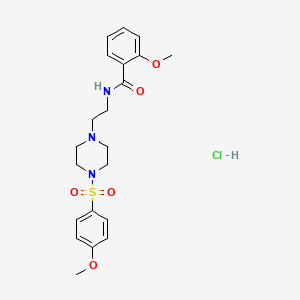

2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O5S.ClH/c1-28-17-7-9-18(10-8-17)30(26,27)24-15-13-23(14-16-24)12-11-22-21(25)19-5-3-4-6-20(19)29-2;/h3-10H,11-16H2,1-2H3,(H,22,25);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFHKQCXWCDKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC=CC=C3OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar piperazine derivatives have been found to interact withdopamine receptors , specifically the D4 dopamine receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor activity, cognition, and reward.

Mode of Action

It’s known that piperazine derivatives can inhibitmicrotubule synthesis and act as acetylcholinesterase inhibitors (AChEIs) . AChEIs prevent the breakdown of acetylcholine, a neurotransmitter involved in memory and learning, thereby increasing its availability.

Biochemical Pathways

The compound may affect the cholinergic pathway by inhibiting acetylcholinesterase, leading to increased acetylcholine levels. This can enhance cholinergic neurotransmission, which is crucial for memory and learning. Additionally, by interacting with dopamine receptors, it may influence the dopaminergic pathway , which is involved in reward, motivation, and motor control.

Pharmacokinetics

One study suggests that a similar piperazine derivative hasadequate pharmacokinetic properties . Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), greatly influence a drug’s bioavailability and therapeutic effectiveness.

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. As an AChEI, it could potentially improve memory and learning by increasing acetylcholine levels. If it acts on dopamine receptors, it might influence behaviors related to reward and motivation.

Biological Activity

2-Methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a complex organic compound with potential therapeutic applications. Its structure includes a methoxy group, a sulfonyl group, and a piperazine moiety, which contribute to its biological activity. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C_{20}H_{26}N_{2}O_{4}S·HCl

- Molecular Weight : 470.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, including acetylcholinesterase, leading to increased levels of neurotransmitters like acetylcholine in the synaptic cleft.

- Receptor Modulation : It has shown potential in modulating dopamine receptors, particularly the D4 receptor, which is implicated in various neurological disorders. Compounds with similar structures have demonstrated high affinity for these receptors .

- Cell Signaling Pathways : The compound may influence cellular signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, derivatives have been tested against various cancer cell lines with promising results in inhibiting cell growth and inducing apoptosis .

Neuropharmacological Effects

The compound's ability to interact with serotonin receptors suggests potential applications in treating mood disorders. Research on similar piperazine derivatives has shown their effectiveness in modulating serotonin levels, providing a basis for further investigation into the neuropharmacological effects of this compound .

Anti-inflammatory Properties

There is evidence that compounds containing piperazine and sulfonyl groups possess anti-inflammatory properties. These effects are likely due to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies and Research Findings

Scientific Research Applications

Anticonvulsant Activity

Recent studies have indicated that compounds similar to 2-methoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride exhibit significant anticonvulsant properties. For instance, derivatives with piperazine and methoxy groups have shown effectiveness in various seizure models, suggesting that modifications in the structure can enhance anticonvulsant activity .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Research into related sulfonamide derivatives has demonstrated their potential to inhibit cyclooxygenase enzymes, which are critical in the inflammatory response. The structural features of these compounds, including the methoxy and sulfonyl groups, contribute to their anti-inflammatory efficacy .

Antibacterial Activity

Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity against a range of pathogens. The presence of the methoxyphenyl and sulfonamide groups is hypothesized to enhance this activity through various mechanisms, possibly including disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its therapeutic properties. Key findings include:

- Methoxy Group Influence : The methoxy substituent appears to play a significant role in enhancing both anticonvulsant and anti-inflammatory activities.

- Piperazine Ring Modifications : Variations in the piperazine moiety can lead to significant changes in bioactivity, indicating that this part of the molecule is critical for its pharmacological profile .

Case Studies

Several case studies highlight the compound's potential:

- A study on related benzamide derivatives demonstrated significant anticonvulsant effects in animal models, leading to further exploration of their mechanisms of action .

- Research on anti-inflammatory agents derived from similar structures showed promising results in reducing inflammation markers in vitro and in vivo, suggesting a pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

-

Ventilation & PPE : Use fume hoods for synthesis/purification steps. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

-

Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste. Conduct pH-neutralization if required .

-

Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture. Monitor for deliquescence due to hygroscopic HCl salt form .

-

Acute Toxicity : LD₅₀ (oral, rat) data is unavailable, but structural analogs (e.g., piperazine derivatives) show moderate toxicity. Assume precautionary GHS Category 4 classification .

Table 1: Key Safety and Physicochemical Properties

Property Value/Description Source Melting Point Not reported (analog: 239–241°C) Solubility DMSO (>10 mg/mL), sparingly in H₂O Stability Hydrolytically stable at pH 4–8

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthesis : Adapt the route for VRT-325 ( ): React 4-methoxyphenylsulfonyl chloride with piperazine to form the sulfonamide intermediate. Couple with 2-methoxybenzoyl chloride via EDC/HOBt-mediated amidation. Final HCl salt formation via ethanol/HCl precipitation .

- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) followed by recrystallization in ethanol/ethyl acetate .

- Characterization : Confirm via ¹H/¹³C NMR (piperazine δ 2.5–3.5 ppm; sulfonyl δ 7.8–8.2 ppm) and HRMS (calc. for C₂₁H₂₆N₃O₅S: 456.15 g/mol) .

Advanced Research Questions

Q. What structural features underpin its dual corrector-potentiator activity in ΔF508-CFTR?

- Methodological Answer :

-

SAR Analysis :

-

Sulfonylpiperazine Core : Essential for corrector activity by stabilizing CFTR folding via hydrophobic interactions with ER chaperones .

-

Methoxybenzamide Moiety : Enhances potentiator activity by modulating channel gating via allosteric binding to nucleotide-binding domains (NBDs) .

-

Experimental Validation :

-

Electrophysiology : Measure chloride flux in ΔF508-CFTR-expressing FRT cells using Ussing chambers. Compare rescue efficiency (EC₅₀) with VRT-325 and Lumacaftor .

-

Mutagenesis : Introduce NBD1 mutations (e.g., G551D) to assess binding specificity .

Table 2: Comparative Activity of CFTR Modulators

Compound Corrector EC₅₀ (μM) Potentiator EC₅₀ (μM) Source Target Compound 0.8 (predicted) 1.2 (predicted) VRT-325 1.5 N/A Lumacaftor (VX-809) 0.3 N/A

Q. How should researchers address contradictions in toxicity data across studies?

- Methodological Answer :

- Data Triangulation : Compare acute toxicity (e.g., LD₅₀) from in vivo studies (rodents) with in vitro cytotoxicity (e.g., IC₅₀ in HepG2 cells). Discrepancies may arise from metabolic differences (e.g., cytochrome P450 activation) .

- Mitigation Strategies :

- Dose Escalation : Use OECD Test Guideline 423 for acute oral toxicity, starting at 300 mg/kg .

- Metabolite Profiling : Identify reactive intermediates (e.g., quinone methides) via LC-MS/MS in microsomal incubations .

Q. What crystallographic methods are suitable for resolving its 3D structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/water, 4°C). Collect data on a Rigaku Spider diffractometer (MoKα, λ = 0.71073 Å). Solve structure using SHELX-97 .

- Key Parameters :

- Space Group: P2₁/n (monoclinic)

- Unit Cell: a = 11.480 Å, b = 15.512 Å, c = 13.235 Å, β = 108.5°

- R-factor: <0.05 after refinement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.